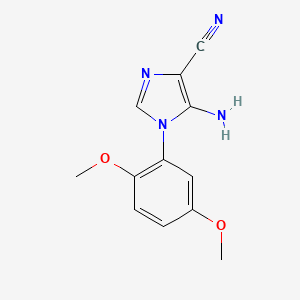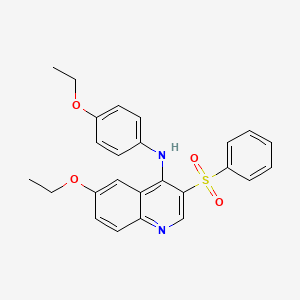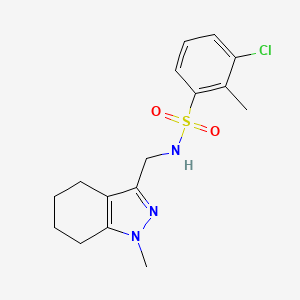![molecular formula C13H17ClN2O2 B2402411 3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide CAS No. 2411266-41-4](/img/structure/B2402411.png)
3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide is a synthetic organic compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol. This compound is primarily used in non-human research and is not intended for therapeutic or veterinary use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide typically involves the reaction of N,N-dimethylbenzamide with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for reaction time, temperature, and the use of industrial-grade reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Major Products
Aplicaciones Científicas De Investigación
3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: While not used therapeutically, it is employed in preclinical research to investigate potential drug candidates.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or alteration of protein function . The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloroacetyl)-N-methylbenzamide: Similar structure but lacks the dimethylamino group.
N-(2-Chloroacetyl)-N-ethylbenzamide: Similar structure but has an ethyl group instead of a dimethylamino group.
N-(2-Chloroacetyl)-N-phenylbenzamide: Similar structure but has a phenyl group instead of a dimethylamino group.
Uniqueness
3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide is unique due to the presence of both the chloroacetyl and dimethylamino groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in chemical synthesis and biological research .
Propiedades
IUPAC Name |
3-[2-[(2-chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-16(2)13(18)11-5-3-4-10(8-11)6-7-15-12(17)9-14/h3-5,8H,6-7,9H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEKITNESQMONZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)CCNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-O-benzyl 1-O-tert-butyl 4a-O-ethyl (4aR,7aS)-2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate](/img/structure/B2402331.png)


![morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2402335.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2402337.png)
![3-((5-(butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2402340.png)







